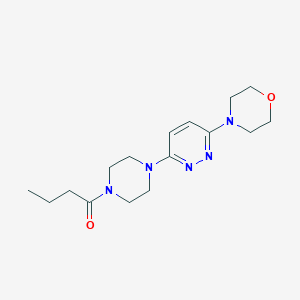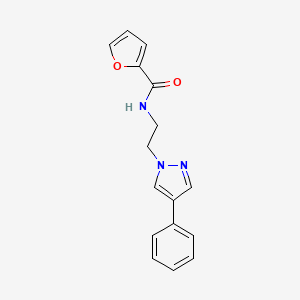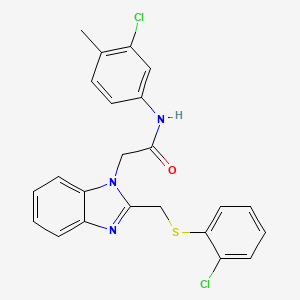
N-(3-Chloro-4-methylphenyl)-2-(2-(((2-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methylphenyl)-2-(2-(((2-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H19Cl2N3OS and its molecular weight is 456.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Minor Groove Binding
Benzimidazole derivatives, similar in structure to the specified compound, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA stains, chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, suggesting potential for genetic research and radioprotection applications (Issar & Kakkar, 2013).
Carcinogenicity Evaluation
The evaluation of thiophene analogues for potential carcinogenicity, through methodologies such as the Ames test and cell transformation assays, demonstrates an approach for assessing the health impact of novel compounds. This suggests potential research applications of the compound in toxicology and carcinogenicity studies (Ashby et al., 1978).
Drug Development Insights
Insights into the biological effects of acetamide and formamide derivatives underline the importance of understanding the toxicological profiles of compounds for their safe use in various applications, including drug development and environmental health (Kennedy, 2001).
AMPA Receptor Agonists for Depression Treatment
Research on AMPA receptor agonists for depression treatment highlights the potential of benzimidazole derivatives in developing novel antidepressants. This suggests the compound could be researched for its effects on neurotransmitter modulation and as a candidate for treating neurological disorders (Yang et al., 2012).
Advanced Oxidation Processes
The study on the degradation of acetaminophen by advanced oxidation processes, including the identification of by-products and their biotoxicity, highlights the environmental aspect of pharmaceutical compounds. This suggests potential research into the environmental impact and degradation pathways of similar complex compounds (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(2-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3OS/c1-15-10-11-16(12-18(15)25)26-23(29)13-28-20-8-4-3-7-19(20)27-22(28)14-30-21-9-5-2-6-17(21)24/h2-12H,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIUYBIWXXFUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)
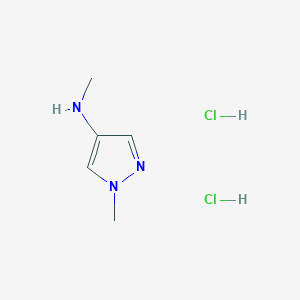
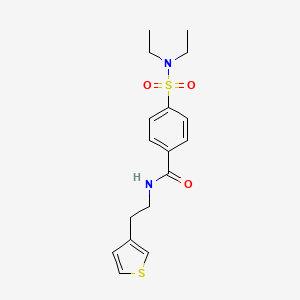




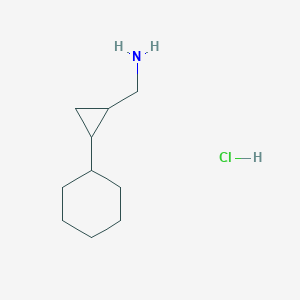
![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2579375.png)
